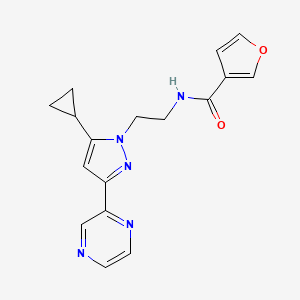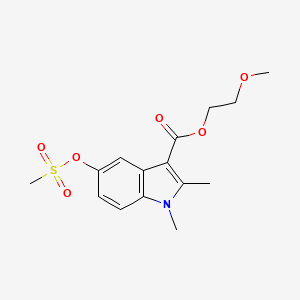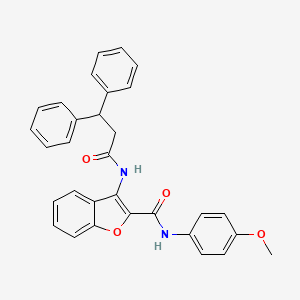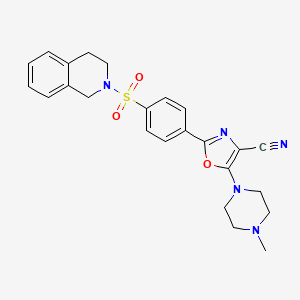
Methyl 4-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are characterized by a considerable ring strain, which makes them more stable than related aziridines . This stability, combined with their unique reactivity, makes them useful in various chemical reactions .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the most efficient ways is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular structure of azetidines is characterized by a four-membered ring containing three carbon atoms and one nitrogen atom . This structure is driven by a considerable ring strain, which contributes to the stability and reactivity of azetidines .Chemical Reactions Analysis
Azetidines participate in various chemical reactions due to their unique reactivity. They can undergo [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .Physical And Chemical Properties Analysis
Azetidines are generally liquid at room temperature with a strong odor of ammonia. They are strongly basic compared to most secondary amines .Scientific Research Applications
Antibacterial Applications
Azetidine derivatives have been noted for their antibacterial properties. They could be used in the development of new antibacterial agents to combat resistant strains of bacteria .
Antifungal Applications
Similar to their antibacterial uses, azetidine derivatives may also serve as antifungal agents, providing an avenue for treating fungal infections .
Anticancer Applications
The anticancer potential of azetidine derivatives makes them candidates for cancer research, particularly in the synthesis of novel chemotherapeutic agents .
Antitubercular Applications
Given their antimicrobial properties, azetidine derivatives could be explored for their effectiveness against tuberculosis .
Antioxidant Applications
Azetidine derivatives may possess antioxidant properties, which could be beneficial in research focused on oxidative stress and related diseases .
Pharmaceutical Development
Azetidine derivatives are important pharmacophores in pharmaceutical development, potentially leading to the creation of new medications .
Mechanism of Action
Target of Action
Azetidines, a core structure in this compound, are known to interact with various biological targets due to their unique four-membered ring structure .
Mode of Action
Azetidines are known for their unique reactivity driven by considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines have been reported to participate in various reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .
Pharmacokinetics
The presence of the azetidine ring could potentially influence these properties, as azetidines are known to exhibit unique reactivity and stability due to their ring strain .
Result of Action
Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates , suggesting that they may have diverse effects at the molecular and cellular level.
Future Directions
Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . These include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
properties
IUPAC Name |
methyl 4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-11(2)10-23(20,21)14-8-17(9-14)15(18)12-4-6-13(7-5-12)16(19)22-3/h4-7,11,14H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFDLFJTMMRPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2905998.png)


![(2R)-1-[(2-Methylpropan-2-yl)oxy]butan-2-amine;hydrochloride](/img/structure/B2906004.png)



![N-[1-(3-Fluoro-4-phenoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2906010.png)


![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}phenol](/img/structure/B2906013.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methoxybenzoate](/img/structure/B2906014.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea](/img/structure/B2906017.png)